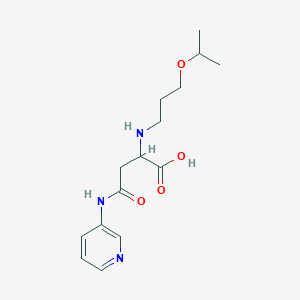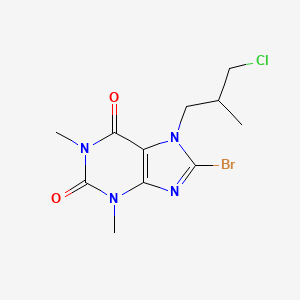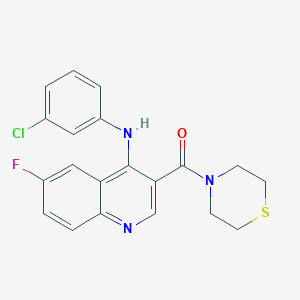
N-(3-CHLOROPHENYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core substituted with a 3-chlorophenyl group, a fluorine atom, and a thiomorpholine-4-carbonyl group, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core is synthesized through a series of cyclization reactions.
Introduction of the 3-chlorophenyl Group: The 3-chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Fluorination: The fluorine atom is incorporated using electrophilic fluorination reagents under controlled conditions.
Attachment of the Thiomorpholine-4-carbonyl Group: This step involves the reaction of the quinoline derivative with thiomorpholine-4-carbonyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-chlorophenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution with sodium methoxide or electrophilic substitution with bromine in acetic acid.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Pharmaceutical Research: Studied for its potential use in the development of new drugs targeting infectious diseases and neurological disorders.
Chemical Biology: Used as a probe to study biological processes and molecular interactions in cells.
Industrial Applications: Potential use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of N-(3-chlorophenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-chlorophenyl)-6-fluoroquinolin-4-amine: Lacks the thiomorpholine-4-carbonyl group, resulting in different chemical properties and biological activities.
N-(3-chlorophenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine: Lacks the fluorine atom, which may affect its reactivity and interactions with biological targets.
N-(3-chlorophenyl)-6-fluoro-3-(morpholine-4-carbonyl)quinolin-4-amine: Contains a morpholine group instead of thiomorpholine, leading to variations in chemical behavior and biological effects.
Uniqueness
N-(3-chlorophenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine is unique due to the presence of both the fluorine atom and the thiomorpholine-4-carbonyl group, which confer distinct chemical properties and potential biological activities. These structural features make it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
[4-(3-chloroanilino)-6-fluoroquinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3OS/c21-13-2-1-3-15(10-13)24-19-16-11-14(22)4-5-18(16)23-12-17(19)20(26)25-6-8-27-9-7-25/h1-5,10-12H,6-9H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHVXMHMOAONIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=CC=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2822010.png)
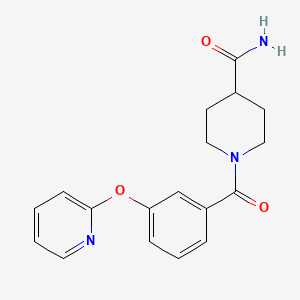
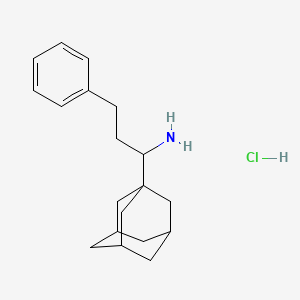
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2822016.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2822017.png)
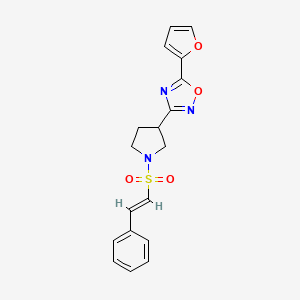
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-bromo-2-fluorophenyl)amino)formamide](/img/structure/B2822019.png)
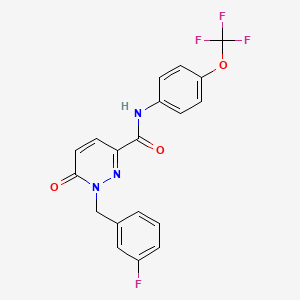
![4-(dimethylsulfamoyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide](/img/structure/B2822023.png)
![2-furyl[4-(1H-indol-4-yl)piperazino]methanone](/img/structure/B2822027.png)
![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2822029.png)
![3-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide](/img/structure/B2822031.png)
